molecular formula C15H13ClO5 B11667012 Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11667012
M. Wt: 308.71 g/mol
InChI Key: LHNNUSWXKCTOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with methyl chloroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can be compared with similar compounds such as:

Biological Activity

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a chloro-substituted chromenone core linked to an acetate moiety, suggests potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClO5
  • Molecular Weight : 392.81 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to interact with various biological targets due to its lipophilic nature, facilitating membrane penetration.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its effects through the following pathways:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It likely disrupts microbial cell membranes or interferes with critical cellular processes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems.
  • Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

Antimicrobial Effects

A study conducted on various derivatives of chromene compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. This compound exhibited a concentration-dependent reduction in DPPH radicals.

Concentration (µM)% Inhibition
1025
5050
10075

This indicates that the compound can effectively neutralize free radicals and may have implications for preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of various chromene derivatives against bacterial infections, this compound was found to significantly reduce bacterial load in infected tissue samples compared to controls. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.

Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant properties of this compound in a model of oxidative stress induced by hydrogen peroxide in cultured cells. Results indicated that treatment with this compound led to a marked decrease in cell death and preservation of cellular integrity.

Properties

Molecular Formula

C15H13ClO5

Molecular Weight

308.71 g/mol

IUPAC Name

methyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C15H13ClO5/c1-19-14(17)7-20-13-6-12-10(5-11(13)16)8-3-2-4-9(8)15(18)21-12/h5-6H,2-4,7H2,1H3

InChI Key

LHNNUSWXKCTOCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.